molecular formula C16H34ClNO2 B4909605 1-(4-Tert-butylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride

1-(4-Tert-butylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Cat. No.: B4909605
M. Wt: 307.9 g/mol
InChI Key: SNARDWNGVSHJPT-UHFFFAOYSA-N
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Description

1-(4-Tert-butylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C14H28O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a cyclohexyl ring, an oxy group, and an isopropylamino group.

Preparation Methods

The synthesis of 1-(4-Tert-butylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride involves several steps. One common method includes the reaction of 4-tert-butylcyclohexanol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Tert-butylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate the activity of key proteins involved in various biological processes.

Comparison with Similar Compounds

1-(4-Tert-butylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:

    1-(4-tert-butylcyclohexyl)oxy-3-(2,6-dimethylmorpholino)propan-2-ol;hydrochloride: This compound has a similar structure but includes a morpholino group instead of an isopropylamino group.

    4-tert-Butylcyclohexanone: This compound shares the tert-butylcyclohexyl moiety but lacks the oxy and amino groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2.ClH/c1-12(2)17-10-14(18)11-19-15-8-6-13(7-9-15)16(3,4)5;/h12-15,17-18H,6-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNARDWNGVSHJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1CCC(CC1)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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